3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol
Descripción
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol (CAS: 873302-37-5) is a pyridine-based propargyl alcohol derivative featuring a bromine substituent at the 5-position of the pyridine ring and a terminal hydroxyl group on the propargyl chain. This compound is cataloged as a structural building block in organic synthesis, with applications in medicinal chemistry and materials science .
Propiedades
IUPAC Name |
3-(5-bromopyridin-3-yl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-4-7(2-1-3-11)5-10-6-8/h4-6,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQZFIXVXRTDRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640074 | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873302-37-5 | |
| Record name | 3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=873302-37-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromopyridine-3-carbaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Coupling Reactions: The propynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.
Oxidation Reactions: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are used.
Coupling Reactions: Palladium catalysts and copper iodide are typically used under inert atmosphere conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes or ketones.
Coupling Reactions: Products include complex aromatic compounds with extended conjugation.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 212.04 g/mol. Its structure features a bromine atom at the 5-position of a pyridine ring, linked to a propynyl alcohol moiety. This configuration enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
1. Organic Synthesis
- Building Block for Complex Molecules : 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol serves as a key intermediate in synthesizing various complex organic molecules. Its reactivity allows for multiple chemical transformations, including substitution, oxidation, and coupling reactions.
- Synthesis of mGluR5 Modulators : The compound is utilized in synthesizing modulators for metabotropic glutamate receptor 5 (mGluR5), which are significant in neurological research.
2. Medicinal Chemistry
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has demonstrated minimum inhibitory concentration (MIC) values as low as 0.015 mg/mL against Pseudomonas aeruginosa, indicating broad-spectrum potential against both Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Preliminary studies suggest that the compound may also possess anticancer properties, potentially through mechanisms involving the modulation of biological pathways via interactions with specific enzymes or receptors.
3. Pharmaceutical Development
- Lead Compound in Drug Discovery : The compound is being explored as a lead candidate in drug discovery due to its biological activities and structural properties. Its ability to interact with various molecular targets makes it a promising candidate for further development.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is largely dependent on its chemical structure. The bromine atom and the propynyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Pyridine-Based Propargyl Alcohol Derivatives
Several pyridine derivatives with propargyl alcohol moieties have been synthesized, differing in substituent patterns and functional groups:
Key Insights :
- Electron-Withdrawing Groups (e.g., Br, F) : Enhance electrophilicity of the pyridine ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Electron-Donating Groups (e.g., OMe, BnO): Improve solubility and alter reactivity in nucleophilic substitutions .
Heterocyclic Propargyl Alcohol Analogs
Compounds with non-pyridine cores exhibit distinct bioactivity profiles:
Data Tables
Table 1: Structural and Functional Comparison
| Property | 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol | 3-(Quinoxaline-3-yl)prop-2-yn-1-ol (LA-55) |
|---|---|---|
| Core Structure | Pyridine | Quinoxaline |
| Key Substituent | 5-Bromo | None (parent quinoxaline) |
| Bioactivity | Not reported | Apoptosis induction in A549 cells |
| Synthetic Use | Cross-coupling precursor | Anticancer agent development |
Table 2: Molecular Weights of Selected Derivatives
| Compound Name | Molecular Weight |
|---|---|
| This compound | 212.03 (calc.) |
| 3-(2-Amino-5-fluoropyridin-3-yl)prop-2-yn-1-ol | 166.15 |
| 3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol | 239.27 |
Actividad Biológica
3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action and applications in drug discovery.
Chemical Structure and Properties
The compound features a bromine atom attached to a pyridine ring, which is linked to a propynyl alcohol moiety. Its molecular formula is with a molecular weight of approximately 196.04 g/mol. The presence of the bromine atom is significant for its reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. A summary of its minimum inhibitory concentration (MIC) values against selected pathogens is provided in Table 1.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Pseudomonas aeruginosa | 0.015 |
The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests a broad-spectrum antimicrobial potential, likely due to the halogen substituent's ability to disrupt bacterial cell membranes .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for anticancer activity . Research indicates that it may inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers when treated with the compound.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The bromine atom enhances the compound's ability to form covalent bonds with target enzymes, potentially inhibiting their activity.
- Receptor Modulation : It may act on nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and cancer cell proliferation .
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, leading to apoptosis in cancer cells while affecting bacterial viability through membrane disruption.
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results demonstrated that this compound significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli, showcasing its potential as an antibiotic agent .
Study on Anticancer Effects
Another investigation focused on the anticancer properties of this compound against A549 lung cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. Q1. What are the recommended methods for synthesizing 3-(5-Bromo-pyridin-3-yl)-prop-2-yn-1-ol, and how do reaction conditions influence yield?
A1. Synthesis typically involves coupling a brominated pyridine derivative with a propargyl alcohol precursor. A common approach is the Sonogashira coupling between 5-bromo-3-iodopyridine and propargyl alcohol under palladium catalysis. Key factors affecting yield include:
- Catalyst system : Pd(PPh₃)₄/CuI in DMF or THF .
- Base selection : Et₃N or K₂CO₃ to deprotonate intermediates.
- Temperature : 60–80°C optimizes cross-coupling efficiency while minimizing alkyne polymerization .
Purification often requires column chromatography (silica gel, ethyl acetate/hexane). Yield ranges from 50–75% depending on substituent steric effects.
Q. Q2. How is the structure of this compound validated experimentally?
A2. Structural confirmation combines:
- NMR : NMR shows characteristic alkyne proton absence (due to symmetry) and pyridine ring protons (δ 8.5–9.0 ppm). The hydroxyl proton appears as a broad singlet (~δ 4.5 ppm) .
- X-ray crystallography : Single-crystal diffraction (using SHELXL ) resolves bond lengths (C≡C: ~1.20 Å) and dihedral angles between pyridine and propargyl moieties. ORTEP-3 visualization confirms spatial arrangement .
- Mass spectrometry : ESI-MS ([M+H]⁺) matches the molecular formula C₈H₆BrNO.
Q. Q3. What safety precautions are critical when handling this compound?
A3. Key hazards include:
- Skin/eye irritation : Wear nitrile gloves and goggles due to the propargyl alcohol moiety’s reactivity .
- Thermal instability : Store at 2–8°C in amber vials to prevent alkyne decomposition.
- Toxic byproducts : Brominated pyridines may release HBr under acidic conditions; work in a fume hood .
Advanced Research Questions
Q. Q4. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
A4. The 5-bromo group on the pyridine ring serves as a versatile handle for further functionalization:
- Suzuki-Miyaura coupling : Reacts with aryl boronic acids (e.g., phenylboronic acid) under Pd(OAc)₂ catalysis to install aryl groups .
- Buchwald-Hartwig amination : Substitutes Br with amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃ .
Contradictions arise in regioselectivity: steric hindrance from the propargyl group can divert reactivity to the pyridine’s 2-position instead of 5-bromo . Optimize ligand choice (e.g., SPhos vs. XPhos) to control selectivity.
Q. Q5. What computational methods predict the compound’s electronic properties and potential bioactivity?
A5. Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal:
- HOMO/LUMO profiles : The alkyne moiety contributes to low LUMO energy (-1.8 eV), favoring nucleophilic attack .
- Docking studies : Pyridine’s nitrogen and hydroxyl group form hydrogen bonds with kinase active sites (e.g., EGFR), suggesting antitumor potential .
Validate with in vitro assays: IC₅₀ values against cancer cell lines (e.g., MCF-7) correlate with computed binding affinities.
Q. Q6. How do crystallographic data resolve contradictions in reported tautomeric forms of this compound?
A6. X-ray diffraction (SHELXL-refined ) confirms the dominant tautomer as the enol form (O–H∙∙∙N hydrogen bond between hydroxyl and pyridine nitrogen). Discrepancies in earlier studies arose from:
Q. Q7. What strategies mitigate byproduct formation during its use in multi-step syntheses?
A7. Common byproducts include:
- Dimerization : Propargyl alcohol self-couples under basic conditions; add TEMPO (radical inhibitor) or lower pH .
- Debromination : Pd catalysts may reduce Br to H; use milder conditions (e.g., PdCl₂(PPh₃)₂) and anaerobic environments .
Monitor via LC-MS (C18 column, 0.1% formic acid mobile phase) to track impurity profiles.
Methodological Guidance
Q. Q8. How to design a stability study for this compound under varying pH and temperature?
A8. Protocol:
Buffer solutions : Prepare pH 3–9 (e.g., citrate-phosphate buffers).
Incubation : Store aliquots at 25°C, 40°C, and 60°C for 1–4 weeks.
Analysis :
- HPLC : C18 column, UV detection at 254 nm.
- Degradation kinetics : Fit data to first-order models; calculate t₁/₂.
- Identify degradants : HR-MS/MS fragmentation .
Findings guide storage conditions and synthetic pathway selection.
Q. Q9. What advanced spectroscopic techniques elucidate its interaction with biological targets?
A9. Combine:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
